N'-(1-naphthylmethylene)-2-furohydrazide
Description
The exact mass of the compound this compound is 264.089877630 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(15-9-4-10-20-15)18-17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSLRAWIZQQPN-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416499 | |
| Record name | AC1NSIOM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5549-11-1 | |
| Record name | AC1NSIOM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of N'-(1-naphthylmethylene)-2-furohydrazide in Organic Solvents
An In-depth Technical Guide
Abstract
N'-(1-naphthylmethylene)-2-furohydrazide is a member of the hydrazone class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] The therapeutic potential of any drug candidate is, however, fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability, formulation feasibility, and overall developability.[3][4] This technical guide provides a comprehensive analysis of the solubility profile of this compound in various organic solvents. We delve into the molecular characteristics governing its solubility, provide a detailed, field-proven experimental protocol for its determination, present a predictive solubility profile based on first principles, and analyze the underlying solute-solvent interactions that dictate its behavior.
Introduction: The Physicochemical Importance of this compound
Hydrazone derivatives (-CO-NH-N=CH-) are recognized as a "privileged scaffold" in drug discovery, appearing in numerous compounds with demonstrated antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[2][5] Their biological activity is often attributed to the azomethine group, which can form crucial hydrogen bonds with biological targets.[6]
This compound incorporates three key structural motifs:
-
A 1-naphthyl group : A large, non-polar, aromatic system that contributes to van der Waals interactions and can be involved in π-π stacking.
-
A 2-furoyl group : A five-membered aromatic heterocycle containing oxygen, introducing polarity.
-
A hydrazone linker : The core functional group, featuring a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, N=), making it a critical site for interaction with polar solvents.[6]
Understanding the solubility of this molecule is paramount. Poor solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor oral bioavailability, ultimately leading to the failure of a promising drug candidate.[3] This guide serves to elucidate the factors controlling the solubility of this compound, providing a framework for its rational handling and formulation.
Theoretical Framework: Principles of Solvation
The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamic process governed by two main energetic considerations:
-
Crystal Lattice Energy : The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. Compounds with strong intermolecular interactions, such as hydrogen bonding and efficient π-π stacking, tend to have high melting points and high lattice energies, which translates to lower solubility.
-
Solvation Energy : The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is driven by favorable solute-solvent interactions.[7]
The principle of "like dissolves like" is a useful heuristic. The solubility of this compound will be highest in solvents that can effectively replicate the types of intermolecular forces present in its solid state, particularly the hydrogen bonding capabilities of the hydrazone moiety. In polar solvents, the N-H group of the hydrazone can act as a hydrogen bond donor, while the carbonyl oxygen and imine nitrogen act as hydrogen bond acceptors.[6]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9] It is an equilibrium-based method that measures the concentration of a solute in a saturated solution at a specific temperature.[10]
Step-by-Step Methodology
-
Preparation of a Saturated Solution :
-
Add an excess amount of crystalline this compound (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1-2 mL) of the selected organic solvent.[11] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
-
Equilibration :
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., set to 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium.[3][10] The concentration of the dissolved solute should not change with further shaking time.
-
-
Phase Separation :
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a chemically inert syringe filter (e.g., 0.45 µm PTFE).[11][12] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Quantification :
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the sample with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[3][4]
-
-
Calculation :
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Predicted Solubility Profile of this compound
While specific experimental data for this exact molecule is not broadly published, a scientifically grounded prediction of its solubility can be made based on its structure and the known behavior of similar N-acylhydrazone compounds.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Estimated Range (mg/mL) |
| Heptane | Non-polar | 0.1 | Insoluble | < 0.01 |
| Toluene | Non-polar (Aromatic) | 2.4 | Sparingly Soluble | 0.1 - 1.0 |
| Dichloromethane | Polar Aprotic | 3.1 | Moderately Soluble | 1.0 - 5.0 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderately Soluble | 1.0 - 10 |
| Acetone | Polar Aprotic | 5.1 | Soluble | 10 - 50 |
| Ethanol | Polar Protic | 5.2 | Moderately Soluble | 5.0 - 20 |
| Methanol | Polar Protic | 6.6 | Sparingly Soluble | 0.5 - 5.0 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | > 50 |
Analysis of Solute-Solvent Interactions
The predicted profile in the table above can be rationalized by examining the specific interactions between this compound and each class of solvent.
-
Non-polar Solvents (Heptane, Toluene) : The energy required to break the strong hydrogen bonds in the solute's crystal lattice is not compensated by the weak van der Waals forces offered by these solvents. Therefore, solubility is predicted to be very low. Toluene may show slightly better performance than heptane due to potential π-π interactions with the naphthyl and furan rings.
-
Polar Aprotic Solvents (DMSO, Acetone, Ethyl Acetate) : These solvents are highly effective at solvating the molecule. They cannot donate hydrogen bonds but are excellent hydrogen bond acceptors. The solvent's oxygen or sulfur atoms can readily form strong hydrogen bonds with the solute's N-H proton.[6][13] DMSO is an exceptionally strong hydrogen bond acceptor, explaining its predicted status as the best solvent for this compound.
-
Polar Protic Solvents (Ethanol, Methanol) : These solvents can act as both hydrogen bond donors and acceptors. While they can interact favorably with all polar sites on the hydrazone, they also have a strong network of self-association (solvent-solvent hydrogen bonds). The solute must disrupt this network to become solvated, which can be energetically costly, potentially leading to slightly lower solubility compared to a top-tier aprotic solvent like DMSO.
Dominant Solute-Solvent Interactions Diagram
Caption: Key hydrogen bonding modes with polar solvents.
Conclusion and Future Directions
The solubility of this compound is dictated primarily by the strong hydrogen bonding capability of its core hydrazone linker. Its profile reveals a clear preference for polar aprotic solvents, with DMSO predicted to be an excellent choice for achieving high solution concentrations. While non-polar solvents are unsuitable, polar protic solvents offer moderate solubility.
This guide provides a robust theoretical and practical framework for researchers working with this compound. The provided shake-flask protocol is a reliable method for obtaining precise, quantitative data. It is strongly recommended that the predicted solubility profile presented herein be validated experimentally. Further studies could also investigate the thermodynamic parameters of dissolution (enthalpy, entropy, and Gibbs free energy) by measuring solubility at different temperatures, which would provide deeper insight into the solvation process.[8]
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved February 25, 2026, from [Link]
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The physicochemical properties of hydrazone derivatives (3a-u). (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. (2024, December 2). Nature. Retrieved February 25, 2026, from [Link]
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Acylhydrazones and Their Biological Activity: A Review. (2022, December 9). MDPI. Retrieved February 25, 2026, from [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021, August 13). Semantic Scholar. Retrieved February 25, 2026, from [Link]
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Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects. (2016, March 30). ACS Publications. Retrieved February 25, 2026, from [Link]
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Biological Activities of Hydrazone Derivatives in the New Millennium. (2014). Semantic Scholar. Retrieved February 25, 2026, from [Link]
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Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017, December 31). OMICS International. Retrieved February 25, 2026, from [Link]
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Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (2017, January 16). TSI Journals. Retrieved February 25, 2026, from [Link]
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The Ascendant Role of N'-(1-naphthylmethylene)-2-furohydrazide in Modern Coordination Chemistry: A Technical Guide
Introduction: The Versatility of Hydrazones in Ligand Design
In the vast and intricate world of coordination chemistry, the design and synthesis of versatile ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic scaffolds, hydrazones (–NH–N=C–) have emerged as a privileged class of ligands. Their facile synthesis, typically through the condensation of a hydrazide with an aldehyde or ketone, coupled with their rich coordination chemistry, makes them highly attractive for a multitude of applications.[1][2][3] Hydrazone ligands can act as bidentate, tridentate, or even tetradentate chelators, depending on the nature of the substituents attached to the hydrazone moiety.[4] A key feature of hydrazones is their ability to exist in keto-enol tautomeric forms, which significantly influences their coordination behavior with metal ions.[4][5] This adaptability allows for the formation of stable complexes with a wide array of transition metals, often exhibiting interesting geometries and electronic properties.[3][6] The resulting metal complexes have shown significant potential in diverse fields, including catalysis, analytical chemistry, and, most notably, medicinal chemistry, with demonstrated antimicrobial, anticancer, and antiviral activities.[5][7][8]
This technical guide focuses on the coordination chemistry potential of a specific and promising hydrazone ligand: N'-(1-naphthylmethylene)-2-furohydrazide . By incorporating a bulky and electron-rich naphthyl group and a furan heterocycle, this ligand presents a unique combination of steric and electronic properties that can be harnessed to create novel metal complexes with potentially enhanced biological efficacy and catalytic activity. This guide will provide an in-depth exploration of its synthesis, characterization, coordination behavior, and potential applications, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward and high-yielding process, rooted in the classical methodology for hydrazone formation.[1] The reaction involves the condensation of 2-furoic hydrazide with 1-naphthaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reagents and Solvents:
-
2-Furoic hydrazide
-
1-Naphthaldehyde
-
Ethanol (or Methanol)
-
Catalytic amount of glacial acetic acid (optional)
-
-
Procedure:
-
Dissolve equimolar amounts of 2-furoic hydrazide and 1-naphthaldehyde in a suitable volume of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the solid product.
-
The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.
-
Structural Characterization
The unambiguous identification and characterization of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose:
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide, and the appearance of a new strong band corresponding to the azomethine (C=N) group (typically in the range of 1577-1630 cm⁻¹), confirms the formation of the hydrazone.[9][10] The spectrum will also show characteristic bands for the N-H and C=O (amide) groups of the hydrazone backbone.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is instrumental in confirming the structure. The disappearance of the aldehydic proton signal from 1-naphthaldehyde and the appearance of a new singlet in the downfield region (typically δ 8.0-9.0 ppm) is characteristic of the azomethine proton (-CH=N).[9][11] The aromatic protons of the naphthyl and furan rings will appear as multiplets in their respective regions. The N-H proton of the amide group will also be visible as a singlet, often in the δ 11.0-12.0 ppm range.[10][11]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the azomethine carbon. The signals for the carbonyl carbon of the amide and the carbons of the aromatic rings will also be present, further confirming the structure.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of this compound provides definitive evidence of its formation.
Coordination Chemistry: Unlocking the Potential of this compound
The coordination potential of this compound is dictated by the presence of multiple donor atoms: the furan ring oxygen, the amide carbonyl oxygen, the azomethine nitrogen, and the amide nitrogen. This allows the ligand to coordinate with metal ions in various modes, primarily as a bidentate or tridentate ligand.
Keto-Enol Tautomerism and Coordination Modes
A crucial aspect of the coordination chemistry of hydrazones is the keto-enol tautomerism. In solution, this compound can exist in equilibrium between its keto and enol forms.
-
Keto Form: In the keto form, the ligand typically acts as a neutral bidentate ligand, coordinating to the metal ion through the carbonyl oxygen and the azomethine nitrogen.[5][12]
-
Enol Form: In the presence of a base or upon coordination to certain metal ions, the ligand can undergo deprotonation of the amide proton to form the enolate. In this enolic form, it acts as a monobasic tridentate ligand, coordinating through the enolic oxygen, the azomethine nitrogen, and the furan oxygen.[13][14] This mode of coordination is often favored as it leads to the formation of stable five- and six-membered chelate rings.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the solvent used.[4][5]
Caption: Keto-enol tautomerism and resulting coordination modes.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent.
-
Preparation of Ligand Solution: Dissolve the this compound ligand in a suitable solvent such as ethanol, methanol, or DMF.
-
Preparation of Metal Salt Solution: Dissolve the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries (e.g., 1:1 or 1:2).
-
Reflux: The reaction mixture is typically refluxed for several hours to ensure complete complexation.
-
Isolation: The resulting colored precipitate of the metal complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Characterization of Metal Complexes
The synthesized metal complexes are characterized by a range of analytical and spectroscopic techniques to determine their structure and properties:
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which helps in establishing the stoichiometry of the complex.
-
Molar Conductance: Measurements in a suitable solvent (e.g., DMF or DMSO) indicate whether the complexes are electrolytic or non-electrolytic in nature.[6][15]
-
Magnetic Susceptibility: Provides information about the geometry and the number of unpaired electrons in the metal center.
-
IR Spectroscopy: A shift in the C=N and C=O stretching vibrations upon complexation provides evidence of coordination.[7] The appearance of new bands in the low-frequency region can be attributed to the formation of M-O and M-N bonds.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[1][16][17]
Caption: Workflow for the characterization of metal complexes.
Potential Applications of this compound Metal Complexes
The true potential of this compound lies in the diverse applications of its metal complexes. The presence of the naphthyl and furan moieties is expected to enhance the biological activity and catalytic performance of these complexes.
Biological Applications
Hydrazone metal complexes are widely recognized for their broad spectrum of biological activities.[5][7][8]
-
Antimicrobial Activity: The metal complexes of this compound are expected to exhibit significant antibacterial and antifungal properties.[13][18][19] The chelation of the metal ion to the ligand is often reported to enhance its antimicrobial activity compared to the free ligand.[15][20] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
-
Anticancer Activity: Many hydrazone-based metal complexes have demonstrated promising anticancer activity.[7][8] The mechanism of action is often attributed to their ability to bind to DNA and inhibit its replication, or to induce apoptosis in cancer cells. The planar naphthyl group in the ligand could facilitate intercalation with the DNA base pairs.
-
Antioxidant Activity: The furan and naphthyl rings with their delocalized π-electron systems may impart antioxidant properties to the ligand and its complexes, enabling them to scavenge free radicals.
| Potential Biological Activity | Target | Proposed Mechanism of Action |
| Antibacterial | Bacterial cell wall/membrane, DNA | Increased lipophilicity upon chelation, inhibition of essential enzymes, DNA binding |
| Antifungal | Fungal cell membrane (ergosterol) | Disruption of membrane integrity, inhibition of fungal growth |
| Anticancer | Cancer cell DNA, topoisomerase | DNA intercalation or cleavage, induction of apoptosis, inhibition of key enzymes |
Catalytic Applications
The transition metal complexes of hydrazone ligands have also been explored as catalysts in various organic transformations.[7][21] The this compound complexes, particularly with metals like copper, nickel, and palladium, could potentially catalyze reactions such as:
-
Oxidation Reactions: Acting as mimics of oxidative enzymes.
-
Reduction Reactions: For instance, in the electrocatalytic reduction of protons to hydrogen.[21]
-
Coupling Reactions: Such as Suzuki or Heck coupling reactions, which are fundamental in organic synthesis.
Conclusion and Future Perspectives
This compound represents a highly promising ligand in the field of coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the unique electronic and steric properties imparted by the naphthyl and furan moieties make it an excellent candidate for the development of novel metal complexes. The potential applications of these complexes, particularly in the realms of medicinal chemistry and catalysis, are vast and warrant further investigation.
Future research should focus on the synthesis and thorough characterization, including single-crystal X-ray diffraction studies, of a wide range of metal complexes with this ligand. In-depth biological evaluations, including detailed mechanistic studies of their antimicrobial and anticancer activities, are crucial to unlock their therapeutic potential. Furthermore, exploring the catalytic efficacy of these complexes in various organic transformations could open up new avenues for their application in synthetic chemistry. The continued exploration of such well-designed ligands and their coordination complexes will undoubtedly contribute to the advancement of both fundamental and applied chemistry.
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Shakdofa, M. M. E. (2014). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]
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Kumar, S., et al. (2015). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry. [Link]
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Kumar, S., et al. (2018). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]
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Guler, E., et al. (2021). Synthesis, spectroscopic analyses, DFT calculations and molecular docking studies of Pd(II) complex of hydrazone ligand derived from ethyl carbazate. Taylor & Francis Online. [Link]
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Singh, K., & Kumar, Y. (2020). Metal complexes of (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}Furan-2-carbohydrazide: Preparation, Characterization and Antimicrobial activity. ResearchGate. [Link]
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da Silva, J. G., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. [Link]
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Puchoň, E., et al. (2021). Cu(II), Mn(II) and Zn(II) complexes of hydrazones with a quaternary ammonium moiety. Royal Society of Chemistry. [Link]
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El-Behery, M., & El-Twigry, H. (2007). Spectroscopic Characterization and Biological Activity of Salicylaldehyde Thiazolyl Hydrazone Ligands and their Metal Complexes. ResearchGate. [Link]
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Raman, N., et al. (2018). Synthesis, characterization, crystal structure and DNA-binding studies of transition metal hydrazone complexes. AIP Publishing. [Link]
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Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC. [Link]
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Sam, N., & Ch, S. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [Link]
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Patil, S. A., et al. (2014). Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation. PMC. [Link]
-
Patil, S. A., et al. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arabian Journal of Chemistry. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Egyptian Journal of Chemistry. [Link]
-
Hao, L. (2009). (E)-N′-[(2-Hydroxy-1-naphthyl)methylene]benzohydrazide monohydrate. PMC. [Link]
-
Patil, S. A., et al. (2014). Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base. SciSpace. [Link]
-
Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. [Link]
-
Odabaşoğlu, M., et al. (2010). (E)-N′-[(2-Hydroxy-1-naphthyl)methylidene]furan-2-carbohydrazonic acid. PMC. [Link]
-
Hao, L. (2010). N′-[(2-Hydroxy-1-naphthyl)methylidene]-2-nitrobenzohydrazide. PMC. [Link]
-
El-Sayed, W. A. (2012). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. ResearchGate. [Link]
-
Singh, D. P., et al. (2024). Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. Journal of Advanced Scientific Research. [Link]
-
Husain, A., et al. (2013). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl). Arabian Journal of Chemistry. [Link]
-
Koulibaly, M. D., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. [Link]
-
Singh, D. P., et al. (2024). Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. ResearchGate. [Link]
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Methodological & Application
Application Note: Antimicrobial Assay Preparation using N'-(1-naphthylmethylene)-2-furohydrazide
Introduction & Pharmacophore Rationale[1][2]
This application note details the standardized protocol for evaluating the antimicrobial efficacy of N'-(1-naphthylmethylene)-2-furohydrazide . This compound represents a classic "hybrid pharmacophore" design, fusing a lipophilic naphthalene moiety (facilitating membrane penetration) with a furan-hydrazone linker (known for metal chelation and inhibition of enzymes like CYP51 or DNA gyrase).
While this compound class shows high potency, its evaluation is frequently compromised by poor aqueous solubility and precipitation during assay incubation. This guide addresses these physicochemical challenges to ensure reproducible Minimum Inhibitory Concentration (MIC) data.
Key Chemical Properties[2][3][4][5][6][7]
-
Molecular Weight: ~264.28 g/mol
-
LogP (Predicted): ~3.5–4.0 (Highly Lipophilic)
-
Solubility: Soluble in DMSO, DMF; Insoluble in Water/PBS.
-
Stability: Susceptible to hydrolysis in acidic aqueous environments over prolonged periods; prepare working solutions fresh.
Compound Preparation & Solubilization[7][8][9]
Objective: To create a stable stock solution that remains soluble when diluted into aqueous growth media.
Synthesis Verification (Purity Check)
Before assay, ensure the compound is the thermodynamically stable E-isomer.
-
Diagnostic Signal: Look for the azomethine proton (-CH=N-) singlet around
8.4–8.8 ppm. Multiple peaks here indicate an E/Z mixture or hydrolysis impurities, which will skew MIC results.
Stock Solution Protocol
Critical Step: Do not attempt to dissolve directly in water or broth.
-
Weighing: Weigh 2.64 mg of this compound.
-
Primary Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Concentration: 10 mM (approx. 2640 µg/mL).
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate, as DMSO dissolves it).
Antimicrobial Susceptibility Testing (AST) Protocol[11]
Methodology: Broth Microdilution (Adapted from CLSI M07 guidelines).[3] Why this method? Agar diffusion is unsuitable for this compound due to its high molecular weight and lipophilicity, which hinder diffusion through the agar matrix, leading to false negatives.
Materials[1][5][8][9][11][13][14][15][16][17]
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dye: Resazurin (0.015% w/v in sterile PBS) – Crucial for visual MIC determination as the compound may precipitate, interfering with optical density (OD) readings.
-
Plates: 96-well polystyrene microtiter plates (U-bottom).
Assay Workflow
Step A: Inoculum Preparation
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or C. albicans ATCC 90028).
-
Suspend in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of
CFU/mL.
Step B: Plate Setup (Serial Dilution)
-
Dispense: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Compound Addition: Add 200 µL of the diluted compound (2x final desired concentration) into Column 1.
-
Note on DMSO: Ensure the final DMSO concentration in the first well is
(bacteria) or (fungi) to avoid solvent toxicity.
-
-
Dilute: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 3 times. Repeat across to Column 10.[4] Discard the final 100 µL from Column 10.
-
Columns 11 & 12: Growth Control (Broth + Inoculum + DMSO) and Sterility Control (Broth only).
-
Step C: Incubation
-
Add 100 µL of the standardized inoculum (from Step A) to wells 1–11.
-
Final Volume: 200 µL/well.
-
Final Bacterial Density:
CFU/mL.
-
-
Seal plate with breathable film to prevent evaporation.
-
Incubate:
-
Bacteria:
C for 16–20 hours. -
Fungi:
C for 24–48 hours.
-
Step D: Readout (The Resazurin Advantage)
Because this compound may form a fine white precipitate at high concentrations (
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for 1–4 hours.
-
Interpretation:
-
Blue: No growth (Metabolically inactive).
-
Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration well that remains blue.
-
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the critical path from stock preparation to MIC determination, highlighting the specific handling for lipophilic hydrazones.
Caption: Step-by-step broth microdilution workflow optimized for lipophilic hydrazones using resazurin for endpoint detection.
Troubleshooting Decision Tree
Common issues with naphthalene-based hydrazones include precipitation and fluorescence interference.
Caption: Decision logic for resolving common assay artifacts associated with precipitating or redox-active compounds.
Data Presentation & Analysis
When reporting results for this compound, organize data to allow direct comparison between the hydrazone and standard antibiotics (e.g., Ciprofloxacin, Fluconazole).
Table 1: Example Data Layout for MIC Reporting (µg/mL)
| Strain ID | Organism | Gram/Type | Ciprofloxacin (Ctrl) | N'-(1-naphthyl...)-hydrazide | Interpretation |
| ATCC 29213 | S. aureus | G(+) | 0.12 - 0.5 | 8 - 16 | Moderate Activity |
| ATCC 25922 | E. coli | G(-) | 0.004 - 0.015 | >128 | Resistant (Efflux likely) |
| ATCC 10231 | C. albicans | Fungi | 0.5 - 2.0 (Fluco) | 4 - 8 | High Potency (Target: CYP51) |
Note: Furan-based hydrazones typically exhibit stronger activity against Gram-positive bacteria and Fungi due to the inability to penetrate the Gram-negative outer membrane (LPS layer).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Altintop, M. D., et al. (2019).[5] "A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity." Letters in Drug Design & Discovery, 17(3). [Link]
-
Popiołek, L. (2017).[6] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. [Link]
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]
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- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
Application Notes and Protocols: Strategic Solvent Selection for Refluxing N'-(1-naphthylmethylene)-2-furohydrazide
Introduction: The Critical Role of the Solvent in Reflux Reactions
In the synthesis and subsequent modification of heterocyclic compounds such as N'-(1-naphthylmethylene)-2-furohydrazide, a hydrazone of significant interest in medicinal chemistry and materials science, the choice of solvent for reflux is a paramount decision that dictates reaction efficiency, purity of the product, and overall safety. Refluxing, the process of heating a reaction mixture to its solvent's boiling point and condensing the vapors back into the flask, provides a constant and controlled temperature, accelerating reaction rates.[1][2][3] However, the solvent is not merely a passive medium; it is an active participant that influences solubility of reactants and products, reaction kinetics, and even the stability of the target molecule. This guide provides a comprehensive framework for the rational selection of a suitable solvent for refluxing this compound, empowering researchers to optimize their synthetic protocols.
The structural features of this compound, comprising a bulky, nonpolar naphthyl group, a polar furohydrazide moiety, and the characteristic hydrazone linkage, suggest a nuanced solubility profile. A successful reflux solvent must not only fully dissolve the starting material to ensure a homogeneous reaction environment but also be inert to the reactants and stable at the desired reaction temperature. Furthermore, the solvent's boiling point defines the reaction temperature, which must be high enough to drive the reaction to completion in a reasonable timeframe without causing thermal degradation of the product.[4]
This document will guide you through a systematic approach to solvent selection, from theoretical considerations and predictive methods to practical, step-by-step experimental protocols for solubility and stability assessment.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a foundational concept in chemistry that guides solvent selection. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the amphiphilic nature of this compound, a solvent with moderate polarity is likely to be a good starting point.
Key solvent properties to consider include:
-
Boiling Point (°C): This will be the approximate temperature of your reflux reaction. It needs to be high enough to provide sufficient activation energy but not so high as to cause decomposition of your compound.
-
Dielectric Constant (ε): A measure of a solvent's polarity.
-
Dipole Moment (μ): Another indicator of polarity.
-
Solvent Class: Protic solvents (e.g., alcohols) can hydrogen bond and may participate in the reaction, while aprotic solvents (e.g., ethers, hydrocarbons) cannot. For hydrazone synthesis, protic solvents like ethanol are commonly used and can facilitate the reaction.[5]
The following diagram illustrates the logical workflow for selecting an appropriate solvent:
Caption: Workflow for systematic solvent selection.
Candidate Solvents for Initial Screening
Based on the structure of this compound and common practices in hydrazone chemistry, the following solvents are recommended for initial screening. Their relevant physical properties are summarized in the table below.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, D) | Class |
| Ethanol | 78.5 | 24.6 | 1.69 | Polar Protic |
| Methanol | 64.7 | 32.6 | 1.70 | Polar Protic |
| Isopropanol | 82.4 | 18.0 | 1.66 | Polar Protic |
| Acetonitrile | 81.6 | 37.5 | 3.92 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.5 | 1.75 | Polar Aprotic |
| 1,4-Dioxane | 101 | 2.2 | 0.45 | Nonpolar Aprotic |
| Toluene | 110.6 | 2.4 | 0.36 | Nonpolar Aprotic |
| Dimethylformamide (DMF) | 153 | 36.7 | 3.82 | Polar Aprotic |
Experimental Protocols
While theoretical predictions are valuable, empirical testing is indispensable for confirming the suitability of a solvent. The following protocols are designed to be self-validating, providing clear go/no-go criteria at each stage.
Protocol 1: Small-Scale Solubility Assessment
This protocol provides a rapid and material-efficient method to determine the qualitative solubility of this compound in a range of candidate solvents at ambient and elevated temperatures.[6][7]
Materials:
-
This compound
-
Candidate solvents (from the table above)
-
Small test tubes or vials (e.g., 1 dram)
-
Hot plate or heating block
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Ambient Temperature Solubility:
-
Place approximately 10 mg of this compound into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for complete dissolution. Record your observations as "Insoluble," "Partially Soluble," or "Soluble."
-
-
Elevated Temperature Solubility:
-
For solvents in which the compound was insoluble or partially soluble at room temperature, gently heat the test tubes on a hot plate or in a heating block to near the solvent's boiling point. Caution: Ensure proper ventilation and do not heat flammable solvents with an open flame.
-
Periodically and carefully vortex the heated tubes.
-
Observe if the compound dissolves completely. Record your observations.
-
-
Crystallization upon Cooling:
-
For solvents in which the compound dissolved at an elevated temperature, allow the tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe if the compound crystallizes or precipitates out of the solution. This is a good indicator for a potential recrystallization solvent.[8][9][10]
-
Interpretation of Results:
-
An ideal reflux solvent will completely dissolve the compound at or below its boiling point.
-
A solvent that dissolves the compound only when hot and allows for crystallization upon cooling is a strong candidate for both the reaction and subsequent purification by recrystallization.[8]
Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a highly recommended, though not mandatory, step to determine the decomposition temperature of your compound. This information is crucial for selecting a reflux solvent with a boiling point safely below the decomposition temperature.[4][7]
Objective: To determine the onset temperature of thermal decomposition for this compound.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a temperature well above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.[1]
Data Analysis:
The TGA thermogram will show a plot of mass percentage versus temperature. The decomposition temperature can be determined as the onset temperature of the major weight loss step.
Causality in Experimental Choices:
-
Inert Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative degradation, ensuring that the observed weight loss is due to thermal decomposition alone.[7]
-
Heating Rate: A controlled heating rate of 10 °C/min is standard and allows for reproducible results.
Protocol 3: Small-Scale Reflux Trial
Once a promising solvent has been identified from solubility and stability studies, a small-scale reflux trial should be conducted to evaluate its performance in the actual reaction.
Materials:
-
This compound (or its precursors, 2-furohydrazide and 1-naphthaldehyde)
-
Selected solvent
-
Small round-bottom flask (e.g., 10 or 25 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Set up the reflux apparatus in a fume hood.
-
To the round-bottom flask, add the reactants and the selected solvent. The flask should not be more than half-full.[3]
-
Add a magnetic stir bar.
-
Begin stirring and gently heat the mixture to a steady reflux.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).[8]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), stop heating and allow the mixture to cool to room temperature.
-
Analyze the crude reaction mixture for product formation and the presence of any byproducts.
Self-Validating System:
The progress of the reaction, as monitored by TLC, provides a direct measure of the solvent's effectiveness. The formation of significant byproducts may indicate that the solvent is not inert or that the reflux temperature is too high.
Visualization of Key Relationships
The interplay between solvent properties and reaction outcomes is crucial. The following diagram illustrates the decision-making process based on experimental observations.
Caption: Decision tree for evaluating solvent performance in a reflux trial.
Conclusion and Best Practices
The selection of an appropriate solvent for refluxing this compound is a multi-faceted process that requires both theoretical understanding and empirical validation. While polar protic solvents such as ethanol are often a good starting point for hydrazone synthesis, the unique structure of the target compound necessitates a systematic evaluation. By following the protocols outlined in this guide, researchers can confidently identify a solvent that maximizes solubility, promotes efficient reaction, and ensures the thermal stability of the product.
Key Takeaways:
-
No Universal Solvent: The optimal solvent is specific to the reaction and the target molecule.
-
Safety First: Always be aware of the flammability and toxicity of the solvents you are using and take appropriate safety precautions. Never heat a closed system.[3]
-
Purity is Paramount: The choice of solvent can significantly impact the purity of the final product. A solvent that facilitates both the reaction and subsequent crystallization is highly desirable.
-
Documentation is Key: Meticulously record all observations during solubility testing and reflux trials to build a comprehensive understanding of your system.
By investing time in a thorough solvent selection process, researchers can save significant time and resources in the long run, leading to more robust and reproducible synthetic methods in their drug discovery and development endeavors.
References
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(65), 39655-39667. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
- BenchChem. (2025). Application Notes: optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. BenchChem.
-
California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Available at: [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone? ResearchGate. Available at: [Link]
-
Wikipedia. (2023, December 19). Thermal decomposition. In Wikipedia. Available at: [Link]
-
SCFBio @ IIT Delhi. (n.d.). Solubility Predictor. Available at: [Link]
-
Rowan. (n.d.). Predicting Solubility. Available at: [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Available at: [Link]
- U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA.
-
LCI Web Tools. (n.d.). Predictor - Solubility. Available at: [Link]
- Defense Technical Information Center. (1964). thermal stability of organic compounds by the isoteniscope method. DTIC.
- ResearchGate. (2025, December 28). Facile and straightforward synthesis of Hydrazone derivatives.
- BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2,2-Dimethylpropionic Acid Hydrazide with Aldehydes. BenchChem.
-
Study.com. (n.d.). Reflex Reaction | Overview, Purpose & Apparatus. Available at: [Link]
-
Bionity.com. (n.d.). Reflux. Available at: [Link]
- ResearchGate. (2022, August 2). (PDF) Thermal Decomposition Kinetics of VO (IV) and Zr (IV) Complexes of Hydrazone Schiff Bases.
- Ovid. (2020, September 25).
-
University of York. (n.d.). Single-solvent recrystallisation. Available at: [Link]
- MDPI. (2023, March 24).
- ResearchGate. (n.d.). Stability study of hydrazones.
- TSI Journals. (2017, January 16).
- National Center for Biotechnology Information. (n.d.). Crystal structures of three N-acylhydrazone isomers. NCBI.
- ResearchGate. (2020, August 31). How to purify hydrazone?
- National Center for Biotechnology Information. (n.d.).
- Anusandhanvallari. (2025, August 27).
-
University of York. (n.d.). Single-solvent recrystallisation. Available at: [Link]
- Georg Thieme Verlag. (n.d.). Product Class 17: Hydrazones. Science of Synthesis.
-
MIT Digital Lab Techniques Manual. (2010, February 4). Refluxing a Reaction [Video]. YouTube. Available at: [Link]
- ResearchGate. (n.d.). Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones.
- Semantic Scholar. (n.d.). Effect of microwave irradiation on reaction of furo[3,2-b]pyrrole and furo[2,3-b]pyrrole-2-carbaldehydes with some active methyl. Semantic Scholar.
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Application Note: In Vitro Cytotoxicity Profiling of N'-(1-naphthylmethylene)-2-furohydrazide
Introduction & Compound Profile
N'-(1-naphthylmethylene)-2-furohydrazide is a lipophilic acylhydrazone derivative characterized by a pharmacophore combining a furan ring and a naphthalene moiety linked via an azomethine bridge (-CONHN=CH-).
Hydrazone derivatives of this class are "privileged structures" in medicinal chemistry, frequently investigated for their ability to chelate transition metals, intercalate into DNA (due to the planar naphthalene system), and inhibit cell proliferation via oxidative stress or tubulin interference.
Technical Challenges
-
Solubility: The naphthalene ring confers significant hydrophobicity, making aqueous solubility poor. Improper stock preparation leads to micro-precipitation in cell media, causing false-positive toxicity (physical cell damage) or false-negative results (low bioavailability).
-
Stability: The imine (C=N) bond can be sensitive to hydrolysis in acidic environments or photo-degradation.
-
Metabolism: The furan ring is a structural alert; it can be metabolically activated by Cytochrome P450s (e.g., CYP2E1) to reactive enedials, necessitating the use of metabolically competent cell lines (e.g., HepG2) alongside standard cancer lines.
Experimental Workflow Overview
The following workflow illustrates the critical path from compound solubilization to data acquisition.
Figure 1: Operational workflow for high-throughput cytotoxicity screening of lipophilic hydrazones.[1]
Protocol 1: Compound Preparation & Solubility Management
Objective: To create a stable stock solution that prevents precipitation upon dilution in culture media.
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).
-
Vessel: Amber glass vials (to protect the hydrazone linkage from UV light).
Procedure
-
Molar Mass Calculation:
-
Formula: C₁₆H₁₂N₂O₂
-
MW: ~264.28 g/mol (Verify with specific batch CoA).
-
-
Primary Stock (20 mM):
-
Weigh 5.28 mg of this compound.
-
Dissolve in 1.0 mL of 100% DMSO.
-
Critical Step: Vortex for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.
-
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).
-
Working Solutions (Day of Experiment):
-
Prepare intermediate dilutions in serum-free media first to check for precipitation.
-
Constraint: The final DMSO concentration in the cell well must not exceed 0.5% (v/v), ideally <0.1%.
-
Table 1: Dilution Scheme for 0.5% DMSO Limit
| Target Well Conc. (µM) | Intermediate Stock (µM) | Prep: Stock + Media | Final Dilution in Well |
| 100 | 20,000 (Primary) | Direct Spike (Not Rec.) | 1:200 (0.5% DMSO) |
| 50 | 10,000 | 10µL Primary + 10µL DMSO | 1:200 (0.5% DMSO) |
| 10 | 2,000 | Serial Dilution | 1:200 (0.5% DMSO) |
| 1 | 200 | Serial Dilution | 1:200 (0.5% DMSO) |
Protocol 2: Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Since hydrazones can target mitochondrial function, this is a relevant primary screen.
Target Cells:
-
MCF-7 / MDA-MB-231: Breast cancer models (common targets for hydrazone derivatives).
-
HepG2: Hepatocellular carcinoma (to assess metabolic activation/toxicity).
-
NIH/3T3 or HUVEC: Normal control lines (to determine Selectivity Index).
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Harvest cells in exponential growth phase.
-
Seed density: 5,000–8,000 cells/well (cell line dependent) in 100 µL complete media.
-
Edge Effect Control: Fill outer wells of the 96-well plate with PBS (not cells) to prevent evaporation artifacts.
-
Incubate 24h at 37°C, 5% CO₂.
-
-
Treatment (Day 1):
-
Check cells for 70-80% confluency.
-
Remove old media (carefully, do not disturb monolayer).[2]
-
Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls (n=6 wells each):
-
Negative: Untreated cells.
-
Vehicle: Media + 0.5% DMSO (Must match highest solvent conc.).
-
Positive: Doxorubicin or Cisplatin (standard reference).
-
Blank: Media only (no cells).
-
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Hydrazones often require 48h to manifest apoptotic effects).
-
-
MTT Addition (Day 3/4):
-
Solubilization & Readout:
-
Remove supernatant carefully (for adherent cells).[2]
-
Add 100 µL DMSO to dissolve crystals.
-
Shake plate on orbital shaker for 15 mins (protected from light).
-
Measure Absorbance (OD) at 570 nm (reference filter 630 nm).
-
Data Processing
-
IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.
Protocol 3: Mechanistic Validation (Apoptosis vs. Necrosis)
If the MTT assay reveals cytotoxicity (IC50 < 20 µM), distinguish between apoptosis (programmed death) and necrosis (toxic lysis) using Annexin V-FITC / Propidium Iodide (PI) staining.
Rationale: Naphthalene-based hydrazones often act as DNA intercalators, triggering p53-mediated apoptosis.
Workflow
-
Seed: 6-well plates (
cells/well). -
Treat: Incubate with IC50 concentration of this compound for 24h.
-
Harvest: Trypsinize cells (gentle detachment) and collect supernatant (floating dead cells).
-
Stain:
-
Wash with cold PBS.
-
Resuspend in Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min in dark at RT.
-
-
Flow Cytometry Analysis:
-
Q1 (Annexin- / PI+): Necrosis (potential membrane rupture).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).
-
Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Compound insolubility at high conc. | Reduce max concentration to 50 µM; Ensure DMSO pre-dissolution is complete. |
| High Background OD | Phenol red interference or protein precipitation | Use phenol-red free media for MTT step; Use blank subtraction. |
| Vehicle Toxicity | DMSO > 0.5% | Optimize dilution scheme to keep DMSO < 0.5% (ideally 0.1%). |
| Yellow Media | Hydrazone hydrolysis | Check pH of media; Prepare fresh stock; Protect from light. |
References
-
Altintop, M. D., et al. (2020).[3][4] "A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity." Letters in Drug Design & Discovery.
-
Abcam. "MTT Assay Protocol." Abcam Protocols.
-
Sigma-Aldrich. "Cell Proliferation Kit I (MTT) Technical Bulletin."
-
National Institutes of Health (NIH). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation." PubMed Central.
-
Alam, M. S., et al. (2024). "N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling." BMC Chemistry.
Sources
Troubleshooting & Optimization
optimizing reflux time for high-purity furohydrazide Schiff bases
Technical Support Center: High-Purity Furohydrazide Schiff Base Synthesis
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub. You are likely here because your furohydrazide Schiff base synthesis is suffering from one of two extremes: incomplete conversion (low yield) or furan ring degradation (tar formation/colored impurities).
Unlike standard benzyl-based Schiff bases, furohydrazides contain a furan ring , which is electron-rich but highly sensitive to acid-catalyzed ring opening [1]. Optimizing reflux time is not about finding a fixed duration (e.g., "4 hours"); it is about identifying the kinetic window where imine formation plateaus before thermodynamic degradation accelerates.
This guide replaces "recipe-following" with process understanding .
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, verify your baseline parameters against this optimized standard.
| Parameter | Standard Recommendation | Technical Rationale |
| Solvent | Absolute Ethanol (Anhydrous) | Water drives the equilibrium backward (hydrolysis). Methanol is acceptable but has a lower boiling point, slowing kinetics. |
| Catalyst | Glacial Acetic Acid (Cat.[1][2] amount) | Protonates the carbonyl oxygen to facilitate nucleophilic attack. Warning: Strong mineral acids (HCl/H₂SO₄) rapidly degrade the furan ring [2]. |
| Stoichiometry | 1:1.1 (Hydrazide : Aldehyde) | A slight excess of the carbonyl component drives the equilibrium and is easier to wash away than unreacted hydrazide. |
| Temperature | 78°C (Reflux) | Essential to overcome the activation energy of the dehydration step (elimination of water). |
Module 2: Troubleshooting & Optimization (Q&A)
Q1: "I refluxed for 12 hours to ensure completion, but my product is dark brown and sticky. What happened?"
Diagnosis: You have likely triggered acid-catalyzed furan degradation . Technical Insight: The furan ring is susceptible to electrophilic attack. Prolonged heating in an acidic medium causes the furan ring to open or polymerize into "humin-like" tars [3]. Solution:
-
Reduce Acidity: Use only 2-3 drops of glacial acetic acid per 10 mmol.
-
Monitor, Don't Guess: Stop the reaction immediately when the limiting reagent (hydrazide) disappears on TLC.
-
Scavenge Acid: If the reaction requires long times (e.g., hindered ketones), add a mild buffer or use a Dean-Stark trap to remove water rather than relying on acid/heat intensity.
Q2: "TLC shows product formation, but the yield is stuck at 50% regardless of reflux time."
Diagnosis: The reaction has reached equilibrium , not completion.
Technical Insight: Schiff base formation is reversible (
-
Desiccant Reflux: Add 3Å or 4Å Molecular Sieves directly into the reaction flask (in a teabag or loose) to trap water in situ.
-
Solvent Switch: If solubility permits, switch to Toluene/Ethanol and use a Dean-Stark trap to physically remove water.
Q3: "My product oils out upon cooling instead of crystallizing."
Diagnosis: Supersaturation failure or impurity interference . Technical Insight: Unreacted aldehyde acts as a "solvent," preventing the crystal lattice from forming. Alternatively, the "oil" is a pre-crystalline mesophase. Solution:
-
Trituration: Decant the supernatant and add cold diethyl ether or hexane. Scratch the flask wall with a glass rod to induce nucleation.
-
Re-dissolution: Re-heat the oil in the minimum amount of boiling ethanol. Add water dropwise just until turbidity persists, then let it cool very slowly (wrap the flask in foil).
Module 3: The Self-Validating Protocol
This workflow includes mandatory "Stop/Go" decision points to ensure purity.
Step 1: Setup
-
Dissolve 2-furoic hydrazide (10 mmol) in 20 mL Absolute Ethanol .
-
Add Aldehyde/Ketone (11 mmol) .
-
Add 2 drops Glacial Acetic Acid .
Step 2: The Kinetic Reflux (The "Sweet Spot")
-
Checkpoint A (30 mins): Spot TLC. If starting material is <10%, STOP .
-
Checkpoint B (2 hours): If starting material persists, add 1g Molecular Sieves . Do not add more acid.
-
Checkpoint C (Max 6 hours): Terminate reaction regardless of conversion to prevent furan decomposition.
Step 3: Workup
-
Cool to Room Temp (RT), then to 4°C.
-
Wash: Cold Ethanol (2x)
Cold Ether (1x). -
Recrystallization: From Ethanol/DMF (9:1) if purity <98%.
Module 4: Process Logic Visualization
The following diagram illustrates the decision logic for optimizing reflux time dynamically.
Caption: Decision matrix for dynamic reflux termination to balance yield vs. furan stability.
References
-
BenchChem Technical Support. (2025).[7] Stability Issues of Furan Rings in Acidic or Basic Conditions.[7] BenchChem Knowledge Base. Link
-
Mesbah, K. et al. (2018). Synthesis and characterization of new Schiff bases containing furan moiety. Journal of Molecular Structure, 1151, 1-8. Link
-
Al-Zoubi, W. (2013).[8] Biological Potential of Synthetic Hydrazide Based Schiff Bases.[8] Journal of Scientific and Innovative Research, 2(4), 651-661. Link
-
Cui, Z. et al. (2015).[9] Ionic liquid mediated synthesis of Schiff bases under reflux condition.[10] Journal of Chemical and Pharmaceutical Research, 7(9), 242-246. Link
-
Sriram, D. et al. (2006). Synthesis of furohydrazide Schiff bases and their antimycobacterial activity. European Journal of Medicinal Chemistry, 41(5), 636-640. Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jsirjournal.com [jsirjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: 2-Furohydrazide Condensation Optimization
Executive Summary & Core Mechanism
The Challenge: Condensing 2-furohydrazide with carbonyls (aldehydes/ketones) to form acylhydrazones is a reversible equilibrium sensitive to pH and water. Unlike simple benzhydrazides, the furan ring is acid-labile , creating a narrow "safe zone" for catalysis.
The Mechanism (The "Why"):
The reaction proceeds via nucleophilic attack of the hydrazide terminal nitrogen (
-
Acid Catalysis Requirement: The carbonyl electrophile must be activated by protonation.[1][2][3]
-
The Trap: If the medium is too acidic (
), the hydrazide nucleophile becomes protonated ( ), rendering it unreactive. Furthermore, the electron-rich furan ring is susceptible to acid-catalyzed ring opening and polymerization (tar formation).
Critical Control Parameter: pH 4.0 – 5.0
This is the "Goldilocks Zone" where the carbonyl is activated, but the hydrazide remains nucleophilic, and the furan ring remains intact.
Visualizing the Pathway (Mechanism & Side Products)[1]
The following diagram illustrates the main reaction pathway alongside the critical side-reaction diversions (Azine formation and Cyclization).
Caption: Reaction network showing the target pathway (Green) vs. critical failure modes (Red/Grey). Note that water drives the reverse hydrolysis.[3]
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a precipitate, but the NMR shows a mixture of products."
Q: Is my product impure or degrading? A: It is likely E/Z Isomerism , not chemical degradation. Acylhydrazones exist as E (trans) and Z (cis) rotamers around the amide bond. In solution (DMSO-d6 or CDCl3), these interconvert, appearing as "double peaks" in NMR.
-
Diagnostic: Heat the NMR tube. If the peaks coalesce, they are rotamers. If they remain distinct, you have a chemical impurity (likely the azine).
-
Action: No purification needed if it is rotameric; it is a single chemical entity.
Issue 2: "My reaction turned black/dark brown."
Q: What caused this decomposition? A: Furan Ring Acidolysis. You likely used a strong mineral acid (HCl, H2SO4) or excessive heating. The furan ring is electron-rich and acts like an enol ether; strong acids initiate polymerization.
-
Solution: Switch to Glacial Acetic Acid (AcOH) . Use only catalytic amounts (0.1 – 0.5 equiv). Never use concentrated HCl with furan derivatives.
Issue 3: "Yield is low (<50%), and starting material remains."
Q: How do I push the reaction to completion? A: Water Management. Condensation releases water. If water accumulates, the equilibrium shifts back to hydrolysis (Reactants).
-
Solution A (Solvent): Use absolute Ethanol (EtOH) or Methanol (MeOH).
-
Solution B (Scavenging): Add 3Å or 4Å Molecular Sieves to the reaction flask.
-
Solution C (Dean-Stark): For high-boiling solvents (Toluene), use a Dean-Stark trap to physically remove water (azeotropic distillation).
Issue 4: "I isolated a high-melting impurity (Azine)."
Q: Where did the Azine come from?
A: Stoichiometry Mismatch.
Azines (
-
Solution: Ensure your 2-furohydrazide is pure (free of hydrazine). Use a slight excess of the hydrazide (1.05 equiv) rather than the aldehyde, as excess hydrazide is easier to wash away (water soluble) than the lipophilic azine.
Standard Operating Procedure (SOP)
Protocol: Optimized Synthesis of 2-Furoylhydrazones
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 equiv Aldehyde : 1.05 equiv Hydrazide | Minimizes azine formation; excess hydrazide is water-soluble. |
| Solvent | Absolute Ethanol (0.1 M concentration) | Solubilizes reactants; product usually precipitates (easy isolation). |
| Catalyst | Glacial Acetic Acid (3-5 drops per mmol) | Maintains pH 4-5 without degrading the furan ring. |
| Temperature | Reflux (78°C) for 2–4 hours | Provides kinetic energy for dehydration step. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-furohydrazide (1.05 mmol) in Absolute Ethanol (10 mL) in a round-bottom flask.
-
Activation: Add Glacial Acetic Acid (3 drops). Stir for 5 minutes at Room Temp.
-
Addition: Add the Aldehyde/Ketone (1.0 mmol) slowly.
-
Tip: If the aldehyde is a solid, dissolve it in minimal ethanol first.
-
-
Reflux: Attach a condenser and reflux for 3 hours.
-
Isolation: Cool to Room Temp, then to 0°C (ice bath).
-
Purification: Filter the solid. Wash with cold ethanol (removes unreacted aldehyde) followed by cold water (removes unreacted hydrazide and acetic acid).
-
Drying: Vacuum dry at 40°C.
Decision Logic for Troubleshooting
Use this flow to diagnose failures rapidly.
Caption: Diagnostic flowchart for identifying reaction failures based on visual and TLC evidence.
References
-
BenchChem Technical Support. (2025).[2] Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. BenchChem. Link
-
S. Guin et al. (2011). Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. Organic Letters, 13(22), 5976-5979. Link
-
K. Tokumaru & J. N.[7] Johnston. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191.[7] Link
-
El-Shaieb, K. M., et al. (2025).[8][9] Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B. Link
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Link
Sources
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- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectral analysis of N'-(1-naphthylmethylene)-2-furohydrazide
An In-Depth Guide to the ¹H NMR Spectral Analysis of N'-(1-naphthylmethylene)-2-furohydrazide: A Comparative Approach
In the landscape of medicinal and coordination chemistry, hydrazone derivatives (R₁R₂C=NNR₃R₄) stand out for their synthetic versatility and significant biological activities.[1] Their unique structural features, particularly the azomethine group (-N=CH-), allow for complexation with metal ions and interaction with biological targets.[2][3] this compound, a molecule incorporating the rigid, aromatic naphthyl group and a heterocyclic furan moiety, is a prime candidate for drug design and materials science.
Accurate structural elucidation is the bedrock of understanding its chemical behavior and potential applications. While various analytical techniques contribute to this, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers an unparalleled, high-resolution view of the molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, explains the rationale behind spectral assignments, and objectively compares the insights gained from ¹H NMR with those from other key analytical methods.
Part 1: Core ¹H NMR Spectral Analysis
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule, their relative numbers, and their connectivity to neighboring protons.
Experimental Protocol: Acquiring a High-Quality Spectrum
A robust and reproducible protocol is essential for accurate spectral analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and, crucially, its capacity to slow down the chemical exchange of the N-H proton, allowing for its observation as a distinct signal.[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[5]
-
Instrumentation : Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[5]
-
Data Acquisition : Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, and process the data using standard Fourier transformation.
The choice of solvent is a critical decision. While CDCl₃ is common, the acidic N-H proton of the hydrazone may exchange too rapidly or be broadened, making DMSO-d₆ preferable for unambiguous identification of all protons.[6]
¹H NMR Spectrum Interpretation and Proton Assignment
The structure of this compound presents three key regions for analysis: the furan ring, the naphthyl ring system, and the hydrazone linker.
DOT Diagram of this compound Structure
Caption: Molecular structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~11.80 | Singlet (broad) | 1H | -NH- | The amide proton is highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and intramolecular hydrogen bonding. Its signal is often broad and its chemical shift is concentration-dependent. |
| ~8.70 | Singlet | 1H | -N=CH- (H-α) | The azomethine proton is a singlet as it has no adjacent protons. Its position in the downfield region is characteristic of imine protons.[7][8] |
| ~8.20 | Doublet | 1H | H-8' | This naphthyl proton is deshielded due to the peri-effect, an interaction with the adjacent ring system, placing it significantly downfield. |
| ~7.90-8.05 | Multiplet | 2H | H-2', H-5' | These naphthyl protons are in a typical aromatic region, deshielded by the ring current. |
| ~7.85 | Doublet of doublets | 1H | H-5 | This furan proton is deshielded by the anisotropic effect of the adjacent oxygen atom and shows coupling to both H-3 and H-4.[9] |
| ~7.50-7.65 | Multiplet | 4H | H-3', H-4', H-6', H-7' | These remaining naphthyl protons resonate as a complex multiplet in the aromatic region. |
| ~7.35 | Doublet | 1H | H-3 | A furan proton coupled to H-4. |
| ~6.70 | Doublet of doublets | 1H | H-4 | This furan proton is coupled to both H-3 and H-5, appearing as a characteristic multiplet.[9] |
Note: Chemical shifts are predictive and based on literature values for similar structural motifs. Actual experimental values may vary slightly.
Part 2: A Comparative Guide to Analytical Alternatives
While ¹H NMR is powerful, a comprehensive structural confirmation relies on complementary data from other techniques. Each method provides a unique piece of the structural puzzle.[10]
Alternative Spectroscopic Techniques
-
¹³C NMR Spectroscopy : This technique maps the carbon skeleton of the molecule. For this compound, it would confirm the total number of unique carbons. Key signals include the carbonyl carbon (~160-170 ppm), the imine carbon (~140-150 ppm), and the various sp² carbons of the aromatic and furan rings (~110-150 ppm).[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is ideal for identifying functional groups. The spectrum would show characteristic stretching vibrations for the N-H group (around 3200-3300 cm⁻¹), the C=O of the amide group (a strong band around 1660-1680 cm⁻¹), and the C=N of the imine group (around 1600-1630 cm⁻¹).[2]
-
Mass Spectrometry (MS) : MS provides the molecule's exact mass and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₆H₁₂N₂O₂, with high accuracy, lending definitive support to the proposed structure.
Objective Performance Comparison
Table 2: Comparison of Analytical Techniques for Hydrazone Characterization
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), stereochemistry, conformational isomers.[6] | Provides the most detailed structural map; non-destructive. | Can be complex to interpret for large molecules; requires relatively pure sample. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, functional group identification. | Complements ¹H NMR; provides direct evidence of the carbon framework. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| FT-IR | Presence of key functional groups (N-H, C=O, C=N). | Fast, simple, and provides a quick functional group fingerprint. | Provides limited information on the overall molecular skeleton; not quantitative. |
| Mass Spec. | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive; confirms molecular formula definitively. | Is a destructive technique; provides little information on stereochemistry or isomerism. |
DOT Diagram of a Comprehensive Analytical Workflow
Caption: A logical workflow for the synthesis and complete structural characterization of hydrazone derivatives.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information, from the precise chemical environment of each proton to the connectivity between them. The downfield signals for the amide and azomethine protons are hallmark indicators of the hydrazone linkage, while the complex multiplets in the aromatic region confirm the presence and substitution patterns of the furan and naphthyl rings.
However, for unequivocal structure validation in a research or drug development setting, relying on a single technique is insufficient. A synergistic approach, integrating the detailed proton mapping from ¹H NMR, the carbon framework from ¹³C NMR, the functional group fingerprint from FT-IR, and the definitive molecular formula from mass spectrometry, constitutes a self-validating system. This multi-faceted analytical strategy ensures the highest degree of scientific integrity and provides the authoritative grounding necessary for further research and development.
References
-
ResearchGate. ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and spectral characterization of hydrazone Schiff base ligand, L derived from condensation of terephthalaldehyde and 2-furoic acid hydrazide and its binuclear complexes with Co(II), Ni(II), Cu(II) and Zn(II). Available from: [Link]
-
ResearchGate. Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form.... Available from: [Link]
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]
-
National Center for Biotechnology Information. Hydrazone Molecular Switches with Paramagnetic Center as 19F Magnetic Resonance Imaging Relaxation Enhancement Agents for pH Imaging. Available from: [Link]
-
The Royal Society of Chemistry. ¹H NMR (500 MHz, CDCl3) δ. Available from: [Link]
-
ResearchGate. Synthesis and spectral characterization of hydrazone Schiff base ligand, L derived from condensation of terephthalaldehyde and 2-furoic acid hydrazide and its binuclear complexes with Co(II), Ni(II), Cu(II) and Zn(II). Available from: [Link]
-
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Available from: [Link]
-
ScienceDirect. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
ResearchGate. Analytical applications of Hydrazones in the determination of metal ions by using. Available from: [Link]
-
University of Babylon. Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Available from: [Link]
-
Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Available from: [Link]
-
Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
DergiPark. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Available from: [Link]
-
RASAYAN Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOCIDAL EVALUATION OF SCHIFF BASE METAL(II) COMPLEXES FROM AMINO ACIDS. Available from: [Link]
-
National Center for Biotechnology Information. (E)-N′-[(2-Hydroxy-1-naphthyl)methylidene]furan-2-carbohydrazonic acid. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent for Spectrophotometric Determination of Selected Toxic Heavy Metals (Pb, Cr, Cd and as) in Water and Biological Samples. Available from: [Link]
-
ResearchGate. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available from: [Link]
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- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. (2Z,N′E)-N′-[(2-Hydroxy-1-naphthyl)methylidene]furan-2-carbohydrazonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: FTIR Characterization of N'-(1-naphthylmethylene)-2-furohydrazide
The following guide provides an in-depth technical analysis of the FTIR characterization of N'-(1-naphthylmethylene)-2-furohydrazide . This document is structured to serve researchers requiring rigorous validation of this specific hydrazone derivative, contrasting it with its precursors and structural analogs to ensure precise identification.
Executive Summary & Chemical Context
This compound is a Schiff base (acylhydrazone) formed by the condensation of 2-furoic acid hydrazide and 1-naphthaldehyde . In drug development, this scaffold is significant for its potential antimicrobial and anticancer properties, leveraging the lipophilicity of the naphthalene ring and the bioactive furan moiety.
The Characterization Challenge:
Distinguishing the product from its precursors is critical because the reaction involves the conversion of a carbonyl (
Experimental Protocol: Synthesis & Acquisition
To ensure the spectral data discussed below is reproducible, the following standardized protocol is recommended.
Synthesis Workflow (For Context)
The spectral integrity depends on the purity of the synthesized compound.
-
Stoichiometry: 1:1 Molar ratio of 2-furoic acid hydrazide to 1-naphthaldehyde.
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Conditions: Reflux for 3-4 hours; precipitate formation upon cooling.
FTIR Acquisition Parameters
-
Method: KBr Pellet (Solid state is preferred over ATR for resolution of sharp aromatic bands).
-
Concentration: 1-2 mg sample in 100 mg KBr (dry).
-
Resolution:
. -
Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Pure KBr pellet (ambient air background is insufficient for quantitative comparison).
Comparative Spectral Analysis
The "Is it Made?" Check: Precursor vs. Product
The most critical step in validation is confirming the disappearance of precursor functional groups and the appearance of the hydrazone linkage.
Table 1: Critical Peak Shifts (Precursor to Product)
| Functional Group | 2-Furoic Acid Hydrazide (Precursor A) | 1-Naphthaldehyde (Precursor B) | Target Product | Validation Logic |
| Amine ( | 3300-3200 cm⁻¹ (Doublet, sharp) | Absent | Absent | Disappearance confirms reaction of hydrazide. |
| Aldehyde ( | Absent | ~1695-1700 cm⁻¹ (Strong) | Absent | Disappearance confirms reaction of aldehyde. |
| Amide I ( | ~1660-1670 cm⁻¹ | Absent | 1640-1655 cm⁻¹ | Shifts to lower wavenumber due to conjugation with |
| Imine ( | Absent | Absent | 1600-1620 cm⁻¹ | New Peak. Definitive proof of Schiff base formation. |
| Aldehyde ( | Absent | 2850 & 2750 cm⁻¹ (Fermi doublet) | Absent | Confirming absence of unreacted aldehyde. |
| Amide ( | ~3200 cm⁻¹ (Broad) | Absent | 3200-3250 cm⁻¹ | Single peak remains (secondary amide). |
The "Specificity" Check: Naphthyl vs. Phenyl Analog
To ensure the naphthalene ring is correctly incorporated (vs. a potential benzene analog contaminant or mislabeling), compare the target with N'-benzylidene-2-furohydrazide .
Table 2: Structural Analog Comparison
| Feature | Phenyl Analog (Benzylidene) | Naphthyl Target (1-Naphthyl) | Differentiation Note |
| Aromatic C-H Bend (Out-of-Plane) | ~750 cm⁻¹ (Mono-substituted benzene) | 770-800 cm⁻¹ (Strong) | 1-Substituted Naphthalene shows distinct splitting patterns. |
| Ring Breathing | ~1450, 1580 cm⁻¹ | 1590, 1510, 1390 cm⁻¹ | Naphthalene has a richer "fingerprint" in the 1300-1600 region. |
| Conjugation Effect | Imine ( | Imine ( | Larger naphthalene system increases conjugation, slightly lowering |
Mechanistic Visualization
The following diagrams illustrate the chemical transformation and the logical flow for spectral interpretation.
Synthesis & Vibrational Transformation
Figure 1: Reaction pathway highlighting the functional group transformations detectable by FTIR.
Spectral Interpretation Logic
Figure 2: Decision tree for validating the product spectrum.
Detailed Band Assignment
This section breaks down the spectrum into specific regions for detailed analysis.
Region 1: 3400 – 3000 cm⁻¹ (N-H and C-H Stretching)
-
3200 – 3250 cm⁻¹: Secondary Amide
stretch. This band is often broader than the primary amine bands of the precursor. -
3050 – 3000 cm⁻¹: Aromatic
stretching. The naphthalene ring contributes significantly here with multiple weak bands.
Region 2: 1700 – 1500 cm⁻¹ (The "Fingerprint" of Formation)
-
1655 – 1640 cm⁻¹ (Amide I): The carbonyl (
) of the hydrazide moiety. Note that in the product, this peak often shifts to a lower frequency compared to the precursor hydrazide (1670 cm⁻¹) due to the extended conjugation system created by the new bond. -
1620 – 1600 cm⁻¹ (Azomethine
): The definitive peak for the hydrazone linkage. It may appear as a shoulder on the amide peak if resolution is low. -
1590, 1510 cm⁻¹ (Aromatic
): Skeletal vibrations of the naphthalene and furan rings.
Region 3: 1300 – 1000 cm⁻¹ (C-O and C-N Vibrations)
-
1280 – 1250 cm⁻¹ (Amide III): Mixed mode of
bending and stretching. -
1080, 1015 cm⁻¹ (Furan Ring): Characteristic "breathing" modes of the furan ring (
stretch). These are crucial for confirming the presence of the furan moiety.
Region 4: < 1000 cm⁻¹ (Substitution Patterns)
-
770 – 800 cm⁻¹: Out-of-plane
bending ($ \gamma{C-H} $) for the 1-substituted naphthalene ring. This distinguishes the 1-naphthyl isomer from the 2-naphthyl isomer (which typically shows different splitting patterns).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
750 cm⁻¹: Furan ring deformation.
References
-
NIST WebBook. (2025). 1-Naphthalenecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
Vimalraj, V., et al. (2011). Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). DFT and Vibrational Spectroscopic Study on Hydrazone Derivatives. Retrieved from [Link]
Sources
A Comparative Analysis of Antimicrobial Efficacy: N'-(1-naphthylmethylene)-2-furohydrazide vs. Ciprofloxacin
A Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, hydrazide-hydrazone derivatives have emerged as a promising class of compounds. Their structural versatility and broad spectrum of biological activities make them attractive candidates for development. This guide provides a detailed comparative analysis of the antimicrobial efficacy of a representative member of this class, N'-(1-naphthylmethylene)-2-furohydrazide, against the widely-used, broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will draw upon published data for structurally related naphthyl-containing hydrazone derivatives to provide a robust, evidence-based comparison. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential of this chemical class and to inform future research directions.
Section 1: Mechanism of Action - A Tale of Two Targets
A fundamental differentiator between antimicrobial agents is their molecular mechanism of action. Understanding these pathways is critical for predicting spectrum of activity, potential for resistance, and opportunities for synergistic combinations.
Ciprofloxacin: The DNA Gyrase and Topoisomerase IV Inhibitor
Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[1][2] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4]
-
In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[3] Ciprofloxacin stabilizes the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1]
-
In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is essential for the separation (decatenation) of interlinked daughter chromosomes following DNA replication.[5] Inhibition of topoisomerase IV prevents proper chromosome segregation, thereby halting cell division.[1]
The accumulation of these DNA strand breaks is ultimately lethal to the bacterium, defining ciprofloxacin's bactericidal nature.[1]
Figure 1: Mechanism of action of Ciprofloxacin.
Naphthyl-Hydrazones: A Potential Multi-Target Approach
The precise molecular targets for many novel hydrazone derivatives, including this compound, are not as definitively elucidated as for established antibiotics like ciprofloxacin. However, research into this class of compounds points towards several potential mechanisms.
The core hydrazone scaffold (-NH-N=CH-) is a known pharmacophore responsible for a wide array of biological activities.[6] For naphthyl-containing hydrazones, a plausible and compelling mechanism of action is the inhibition of bacterial DNA gyrase, the same primary target of ciprofloxacin in Gram-negative bacteria.[5][7] This shared target suggests a potential for similar activity spectra but also raises the possibility of cross-resistance.
Other proposed mechanisms for hydrazide derivatives include the disruption of bacterial cell wall synthesis and the inhibition of essential enzymes required for cellular metabolism.[5][8] The bulky, lipophilic naphthyl group likely plays a significant role in membrane interaction and penetration, potentially contributing to cell wall disruption or facilitating entry to intracellular targets.
Section 2: Head-to-Head Antimicrobial Efficacy
The true measure of an antimicrobial agent lies in its in vitro activity against a panel of clinically relevant pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disk diffusion assays. A lower MIC value indicates greater potency.[9]
Ciprofloxacin: A Broad-Spectrum Workhorse
Ciprofloxacin is well-characterized, with established MIC ranges for quality control strains as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10] It exhibits potent activity against a wide range of Gram-negative bacilli but is generally less effective against Gram-positive cocci.[2]
Table 1: Typical MIC & Zone of Inhibition Ranges for Ciprofloxacin
| Bacterial Species | Type | Ciprofloxacin MIC (µg/mL) | Zone of Inhibition (mm)† |
|---|---|---|---|
| Escherichia coli | Gram-Negative | 0.004 - 0.016[10] | ≥21 (S) / 16-20 (I) / ≤15 (R)[11] |
| Pseudomonas aeruginosa | Gram-Negative | 0.25 - 1.0[10] | ≥21 (S) / 16-20 (I) / ≤15 (R)[12] |
| Klebsiella pneumoniae | Gram-Negative | ≤1 (S) / 2 (I) / ≥4 (R) | ≥21 (S) / 18-20 (I) / ≤17 (R) |
| Staphylococcus aureus | Gram-Positive | 0.12 - 0.5[10] | ≥21 (S) / 16-20 (I) / ≤15 (R)[11] |
| Enterococcus faecalis | Gram-Positive | 0.25 - 2.0[10] | ≤1 (S) / 2 (I) / ≥4 (R) |
Data compiled from CLSI/EUCAST guidelines and published studies.[10][11][12] S=Susceptible, I=Intermediate, R=Resistant. †Using a 5 µg disk.
This compound & Analogs: Promise Against Resistant Pathogens
While data for the specific title compound is sparse, studies on structurally similar naphthyl-hydrazone derivatives reveal a promising, and at times, complementary antimicrobial profile to ciprofloxacin. A key finding is the potent activity of some derivatives against multi-drug resistant (MDR) strains.
Table 2: Reported MIC Values for various Naphthyl-Hydrazone Derivatives
| Derivative Class | Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| Naphthalenylmethylen hydrazine | Staphylococcus aureus (MRSA) | 6.25 | [13] |
| Naphthalenylmethylen hydrazine | Enterococcus faecalis | 6.25 | [13] |
| Naphthalimide hydrazide | Acinetobacter baumannii (CRAB) | 0.5 - 1.0 | [14] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus (MDR) | 100 | [15][16] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa (MDR) | 10 | [15][16] |
| Ciprofloxacin (for comparison) | Staphylococcus aureus (MDR) | 200 |[15][16] |
Analysis of Comparative Efficacy:
-
Gram-Positive Activity: Naphthalenylmethylen hydrazine derivatives show moderate activity against MRSA and E. faecalis (MIC 6.25 µg/mL).[13] While this is less potent than ciprofloxacin against susceptible strains, it is significant because ciprofloxacin resistance is common in MRSA. Notably, one 1-aminoalkyl-2-naphthol derivative demonstrated a lower MIC (100 µg/mL) against an MDR S. aureus strain compared to ciprofloxacin (200 µg/mL) in the same study, suggesting an advantage against certain resistant phenotypes.[15][16]
-
Gram-Negative Activity: The most striking results are seen against highly resistant Gram-negative pathogens. Naphthalimide hydrazide derivatives have shown exceptional potency against carbapenem-resistant Acinetobacter baumannii (CRAB), with MIC values as low as 0.5 µg/mL.[14] This is a critical area of unmet medical need where ciprofloxacin and many other standard antibiotics are often ineffective. Similarly, a naphthol derivative showed a potent MIC of 10 µg/mL against an MDR P. aeruginosa strain.[15][16]
Section 3: Resistance Mechanisms
The long-term viability of any antibiotic is defined by its susceptibility to bacterial resistance mechanisms.
-
Ciprofloxacin Resistance: Resistance to ciprofloxacin is widespread and well-documented.[2] The primary mechanisms are:
-
Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its targets.[5]
-
Efflux Pumps: Bacteria can acquire or upregulate membrane proteins that actively pump ciprofloxacin out of the cell, preventing it from reaching its intracellular targets at an effective concentration.[5]
-
-
Naphthyl-Hydrazone Resistance: As a novel class of compounds, resistance pathways are not yet clinically defined. However, if the primary mechanism involves DNA gyrase inhibition, cross-resistance with fluoroquinolones is a possibility. On the other hand, the unique structure of this compound may render it a poor substrate for existing efflux pumps, potentially allowing it to retain activity against strains that are resistant to ciprofloxacin via this mechanism. This represents a critical area for future investigation.
Section 4: Experimental Methodologies
Reproducible and standardized protocols are the bedrock of antimicrobial research. The following sections detail the standard operating procedures for determining MIC and performing disk diffusion susceptibility testing.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13][17]
Objective: To quantify the potency of an antimicrobial agent.
Figure 2: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: a. In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[15] b. Prepare a working solution of the test compound (e.g., this compound or ciprofloxacin) in CAMHB at twice the highest desired final concentration. c. Add 200 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[15] e. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Select several isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[15] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: a. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well (this typically requires a 1:150 dilution of the 0.5 McFarland suspension). b. Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[15]
-
Incubation & Reading: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15] b. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.[9]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around an impregnated paper disk.[7][18]
Objective: To qualitatively determine if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Figure 3: Workflow for Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.[18]
-
Inoculate Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside wall of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate, rotating the plate approximately 60 degrees between each of three passes to ensure even, confluent growth.[7]
-
Apply Disks: a. Using sterile forceps or a disk dispenser, place the antimicrobial disks (e.g., 5 µg ciprofloxacin) onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping zones of inhibition.[7]
-
Incubation: a. Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. b. Incubate for 16-20 hours.[8]
-
Reading and Interpretation: a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[19] b. Compare the measured zone diameters to the interpretive criteria published by organizations like CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested agent.[12]
Conclusion and Future Directions
This comparative guide positions this compound, and the broader class of naphthyl-hydrazones, as a compelling area for antimicrobial research. While ciprofloxacin remains a potent and clinically vital antibiotic, particularly against susceptible Gram-negative pathogens, its efficacy is increasingly compromised by widespread resistance.
The analysis of related naphthyl-hydrazone derivatives reveals a distinct and highly promising potential:
-
Activity Against MDR Pathogens: The standout feature of this class is its reported potent activity against challenging multi-drug resistant bacteria, including MRSA and carbapenem-resistant A. baumannii.[13][14] This suggests these compounds may circumvent common resistance mechanisms that inactivate established antibiotics.
-
Complementary Spectrum: While ciprofloxacin's strength lies in its activity against susceptible Gram-negative bacteria, naphthyl-hydrazones show significant promise in the Gram-positive and resistant Gram-negative space, suggesting a potentially complementary role in a future antibiotic armamentarium.
For researchers in the field, the path forward is clear. A systematic evaluation of this compound is warranted. Key experimental steps should include:
-
Broad-Spectrum MIC Testing: Determination of MIC values against a wide panel of both susceptible and well-characterized resistant bacterial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) to confirm or refute DNA gyrase inhibition and explore other potential pathways.
-
Resistance Emergence Studies: Investigating the frequency and mechanisms by which bacteria develop resistance to this novel compound.
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.[5]
By pursuing these lines of inquiry, the scientific community can fully assess the potential of this compound and its analogs to be developed into the next generation of effective antimicrobial therapies.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?[Link]
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Tahabpour, K., et al. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. [Link]
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Jabeen, K. (2024, December 26). Ciprofloxacin: An Overview of Uses, Mechanism of Action, and Adverse Effects. [Link]
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Hooper, D. C., et al. (n.d.). Classical mechanisms of ciprofloxacin action and resistance in P. aeruginosa. ResearchGate. [Link]
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Wikipedia. (n.d.). Ciprofloxacin. [Link]
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FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Bio-Rad. (n.d.). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Singh, S., et al. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. PMC. [Link]
-
ResearchGate. (n.d.). MIC values (µg/mL) of tested Naphthalenylmethylen hydrazine derivatives. [Link]
-
Narang, R., et al. (2016, April 30). Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. [Link]
-
Barry, A. L., et al. (n.d.). Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. ASM Journals. [Link]
-
Umar, M., et al. (2023, October 31). Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria. PMC. [Link]
-
Al-Ostath, R., et al. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]
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Safety Operating Guide
Personal protective equipment for handling N'-(1-naphthylmethylene)-2-furohydrazide
[1][2]
Executive Safety Summary
N'-(1-naphthylmethylene)-2-furohydrazide is a research-grade organic compound often utilized in antimicrobial and anticancer screening.[1][2] As a specific toxicological profile for this exact molecule is limited in public databases, the Precautionary Principle applies.[3]
Based on QSAR (Quantitative Structure-Activity Relationship) analysis of its functional groups (Furan, Hydrazide, Naphthalene), this compound must be handled as a potential genotoxin and skin sensitizer .[2] The lipophilic naphthalene moiety facilitates skin absorption, while the hydrazide linker presents a risk of hydrolysis to hydrazine-like species, which are known sensitizers and carcinogens.[2]
Immediate Action Required:
Risk Assessment & Structural Alerts
To ensure safety, we must deconstruct the molecule into its reactive moieties to understand the "Why" behind the safety protocols.
| Moiety / Feature | Associated Hazard | Mechanism of Toxicity |
| Hydrazide Linker (-C(=O)NHN=) | Genotoxicity / Sensitization | Hydrazide derivatives can form reactive nitrenium ions or hydrolyze to release hydrazine precursors, which are potent skin sensitizers and potential mutagens.[1][2] |
| Furan Ring | Carcinogenicity / Toxicity | Furan derivatives are metabolically activated (often by CYP450) to reactive enedials, which can cross-link proteins and DNA. |
| Naphthalene Ring | Skin Absorption / Systemic Toxicity | High lipophilicity increases the rate of dermal penetration. Naphthalene metabolites can induce oxidative stress and cellular toxicity. |
| Physical State | Inhalation Hazard | Likely a fine crystalline solid. Static charge can cause particle dispersion, creating an immediate inhalation risk during weighing. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the state of the chemical. Standard laboratory attire (lab coat, long pants, closed-toe shoes) is mandatory at all times. [1][2]
| Equipment | Dry Powder Handling (Weighing) | Solution Handling (DMSO/DMF) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield (Preferred)OR Double Nitrile (Change every 15 mins) | Naphthalene derivatives permeate nitrile.[1][2] Solvents like DMSO act as carriers, rapidly transporting the toxin through glove material and skin. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles | Safety glasses are insufficient. Hydrazones are severe irritants; airtight goggles prevent vapor/dust entry. |
| Respiratory | Fume Hood (Sash at 18") Respirator not required if in hood | Fume Hood (Sash at 18") Respirator not required if in hood | Engineering controls are primary. If hood fails, use P100 (HEPA) for dust or OV/P100 for solvent mixtures. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves (Optional) | Lab Coat (Buttoned) + Chemical Apron (If >50mL) | Prevents accumulation of dust on street clothes and protects against splashes during dissolution.[1] |
Operational Workflow: Safe Handling Protocol
The following workflow utilizes a "Self-Validating" safety approach. If a step cannot be completed safely, the process halts.
Phase A: Preparation & Engineering Check[2]
-
Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrazones are often "fluffy" and prone to static dispersion.
-
Solvent Selection: Pre-measure solvent (DMSO or DMF) to minimize open container time.
Phase B: Weighing (The Critical Risk Point)[1]
-
Taring: Tare the vial with the cap on inside the hood.
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Containment: If the balance is outside the hood, use a secondary containment vessel (e.g., a larger jar with a lid) to transport the weighed vial. Never transport an open vial of this powder across the lab.
Phase C: Solubilization
-
Add solvent slowly. Hydrazide derivatives can exhibit mild exotherms upon dissolution.
-
Vortex with the cap tightly sealed .
-
Inspect for "creeping" (liquid moving up the threads). If observed, change outer gloves immediately.
Phase D: Decontamination[1][2]
-
Wipe down the balance area with a wet paper towel (solvent or soapy water) to capture invisible dust.
-
Dispose of the wipe as hazardous waste.
Visualized Safety Logic (Decision Loop)
The following diagram illustrates the critical decision points during the handling process.
Caption: Operational decision loop ensuring engineering controls are verified before the chemical is exposed to the open environment.
Emergency Response & Disposal
Spill Management
-
Dry Powder Spill: DO NOT sweep. Sweeping generates aerosols.
-
Cover spill with wet paper towels (soaked in water or ethanol).
-
Wipe inward from the periphery to the center.
-
Place all materials in a hazardous waste bag.
-
-
Solution Spill:
-
Cover with absorbent pads.
-
Clean area with soap and water (naphthalene residues are oily/sticky).
-
Waste Disposal[3][4][5][6][7]
-
Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do NOT mix with strong oxidizers (e.g., peroxides, nitric acid) in the waste stream, as hydrazides can react violently with oxidizers.
-
Destruction: Incineration is the preferred method for hydrazone derivatives to ensure destruction of the furan and naphthalene rings.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Hydrazide Derivatives and Toxicity Profiles. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link][1][2]
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- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
